4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide
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Overview
Description
4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and various functional groups such as cyano, methyl, and carbamoyl groups. Its chemical properties make it a valuable compound in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine ring, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in the synthesis include chlorobenzene, cyanide sources, and various catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
N-[(4-Chlorophenyl)methylene]-2-thiazolamine: This compound shares the thiazole ring and chlorophenyl group but differs in other functional groups and overall structure.
4-Chlorobenzophenone: This compound has a simpler structure with a chlorophenyl group and a benzophenone moiety. The uniqueness of 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE lies in its complex structure, which provides a wide range of chemical and biological activities.
Properties
Molecular Formula |
C26H20ClN5O2S2 |
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Molecular Weight |
534.1 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H20ClN5O2S2/c1-15-5-3-4-6-20(15)31-24(34)22-16(2)30-25(36-14-21(33)32-26-29-11-12-35-26)19(13-28)23(22)17-7-9-18(27)10-8-17/h3-12H,14H2,1-2H3,(H,31,34)(H,29,32,33) |
InChI Key |
GLBBQQQGRGKOKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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